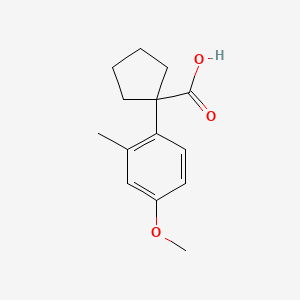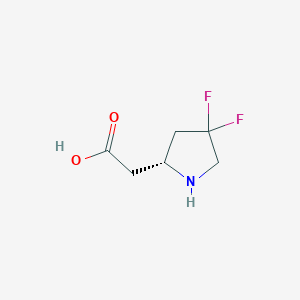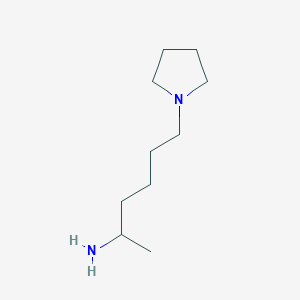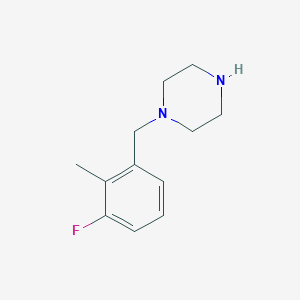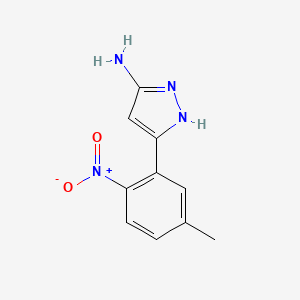![molecular formula C9H14ClN B13589620 4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride: is a bicyclic organic compound with the molecular formula C9H13N . It is a derivative of 2-azabicyclo[2.2.2]octane, featuring an ethynyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-azabicyclo[2.2.2]octane.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of 2-azabicyclo[2.2.2]octane have shown potential as therapeutic agents. The ethynyl group can enhance the compound’s binding affinity and specificity for certain biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound can be used as a catalyst or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and enhances the compound’s binding affinity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: A bicyclic amine with a similar structure, used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
Uniqueness: 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and binding affinity, making it valuable for various applications that other similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
4-ethynyl-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9-5-3-8(4-6-9)10-7-9;/h1,8,10H,3-7H2;1H |
InChI-Schlüssel |
JBRPGGBXKZHDEN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CCC(CC1)NC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


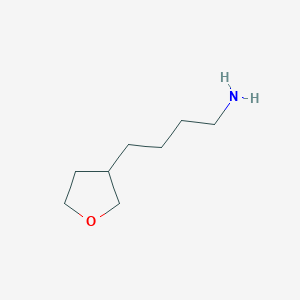
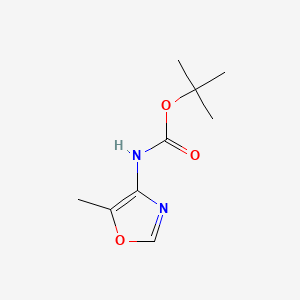
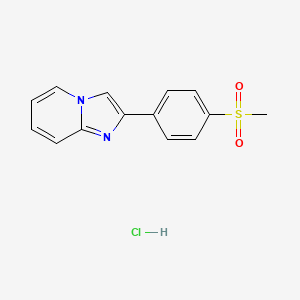
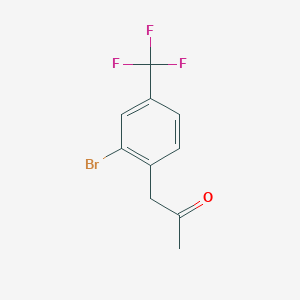
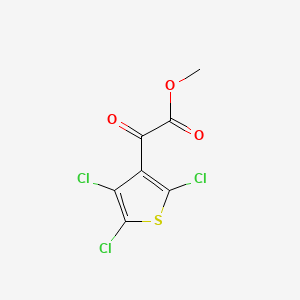
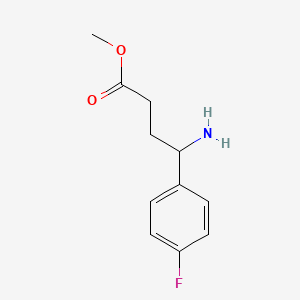

![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
